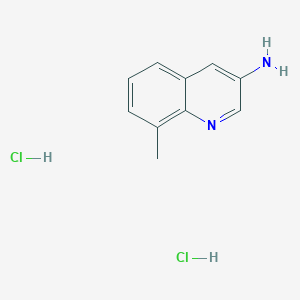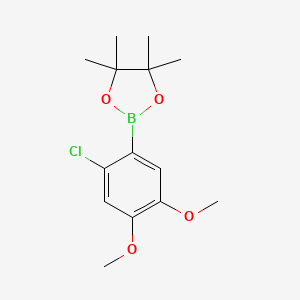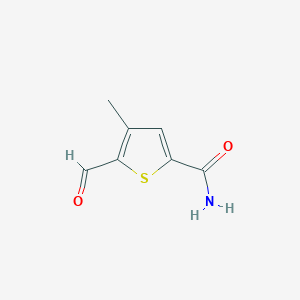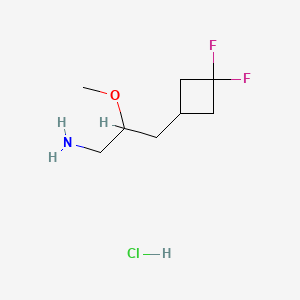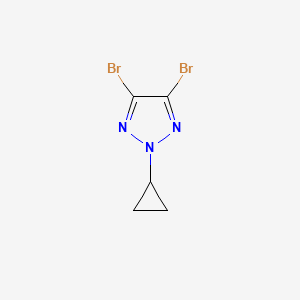![molecular formula C8H7IN2O B13455824 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13455824.png)
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several synthetic routes. One common method involves the iodination of 1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of 4-hydrogenated derivatives.
Applications De Recherche Scientifique
4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Biology: Utilized in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: Explored for its potential use in organic electronics and as a building block for functional materials.
Mécanisme D'action
The biological activity of 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is often attributed to its ability to interact with specific molecular targets, such as kinases or other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Similar structure with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.
4-chloro-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one: Contains a chlorine atom, offering different reactivity and potential biological activities.
Uniqueness
The presence of the iodine atom in 4-iodo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one makes it unique compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can enhance the compound’s reactivity in substitution reactions and potentially improve its binding affinity to biological targets.
Propriétés
Formule moléculaire |
C8H7IN2O |
|---|---|
Poids moléculaire |
274.06 g/mol |
Nom IUPAC |
4-iodo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7IN2O/c1-11-3-2-5-6(9)4-10-8(12)7(5)11/h2-4H,1H3,(H,10,12) |
Clé InChI |
UUHADJTVYOROJF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C(=O)NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-6-azaspiro[3.5]nonan-9-one](/img/structure/B13455743.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)
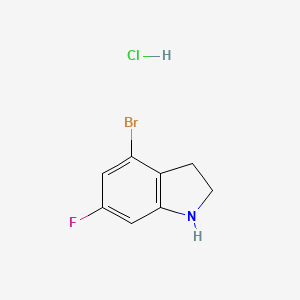
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)
![Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)

